Welcome to the BenchChem Online Store!
molecular formula C17H14N2O3 B8588576 benzyl 1-carbamoylindole-3-carboxylate

benzyl 1-carbamoylindole-3-carboxylate

Cat. No. B8588576
M. Wt: 294.30 g/mol
InChI Key: IPMYTKJFQHFHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388199B2

Procedure details

1-Carbamoyl-1H-indole-3-carboxylic acid benzyl ester (1.33 g, 4.52 mmol) was dissolved in a mixture of DMF/THF 1:1 (28 mL), Pd/C (10%, 250 mg) was added and the solution was degassed 3 times replacing air with nitrogen then nitrogen with hydrogen. The reaction mixture was further stirred under hydrogen atmosphere overnight and the catalyst was removed through a pad of Celite and washed with THF. The solvents were concentrated under high vacuum to give a yellow solid which was taken up in Et2O and filtered-off to afford the title compound. 1H-NMR (400 MHz, DMSO): δ (ppm) 12.6 (m, 1H), 8.54 (bs, 1H), 8.28 (d, 1H), 8.05 (d, 1H), 7.85 (m, 2H), 7.34-7.27 (m, 2H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]([C:20](=[O:22])[NH2:21])[CH:12]=1)=[O:10])C1C=CC=CC=1>CN(C=O)C.C1COCC1.CCOCC.[Pd]>[C:20]([N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]([C:9]([OH:10])=[O:8])=[CH:12]1)(=[O:22])[NH2:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CN(C2=CC=CC=C12)C(N)=O
Name
DMF THF
Quantity
28 mL
Type
solvent
Smiles
CN(C)C=O.C1CCOC1
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was further stirred under hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution was degassed 3 times
CUSTOM
Type
CUSTOM
Details
the catalyst was removed through a pad of Celite
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)N1C=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.